Cas no 1511159-76-4 (1-amino-2-(thian-3-yl)propan-2-ol)

1-Amino-2-(thian-3-yl)propan-2-ol is a chiral amino alcohol derivative featuring a thiane (thian-3-yl) substituent, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of pharmacologically active molecules or chiral ligands in asymmetric catalysis. The presence of both amino and hydroxyl functional groups enables its use in multicomponent reactions, while the thiane ring may enhance stability or influence stereochemical outcomes. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of compounds with targeted biological activity.
1-amino-2-(thian-3-yl)propan-2-ol structure
1511159-76-4 structure
Product Name:1-amino-2-(thian-3-yl)propan-2-ol
CAS No:1511159-76-4
MF:C8H17NOS
MW:175.291681051254
CID:5950176
PubChem ID:82598978
Update Time:2025-05-20

1-amino-2-(thian-3-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(thian-3-yl)propan-2-ol
    • EN300-1728826
    • 1511159-76-4
    • Inchi: 1S/C8H17NOS/c1-8(10,6-9)7-3-2-4-11-5-7/h7,10H,2-6,9H2,1H3
    • InChI Key: KRSFBAIKEAYRRK-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)C(C)(CN)O

Computed Properties

  • Exact Mass: 175.10308534g/mol
  • Monoisotopic Mass: 175.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 71.6Ų

1-amino-2-(thian-3-yl)propan-2-ol Pricemore >>

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Additional information on 1-amino-2-(thian-3-yl)propan-2-ol

Research Brief on 1-amino-2-(thian-3-yl)propan-2-ol (CAS: 1511159-76-4): Recent Advances and Applications in Chemical Biology and Medicine

The compound 1-amino-2-(thian-3-yl)propan-2-ol (CAS: 1511159-76-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.

Recent studies have highlighted the versatility of 1-amino-2-(thian-3-yl)propan-2-ol as a building block for the synthesis of novel bioactive molecules. Its thiane ring and amino alcohol functional groups make it a valuable scaffold for the development of compounds targeting various biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of selective inhibitors for enzymes involved in neurodegenerative diseases.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 1-amino-2-(thian-3-yl)propan-2-ol. A recent publication in Organic Letters (2024) described a novel catalytic asymmetric synthesis route that significantly improves enantioselectivity, which is crucial for its application in chiral drug development. This method employs a palladium-catalyzed asymmetric hydrogenation, offering a more efficient and sustainable alternative to traditional synthetic approaches.

The biological activity of 1-amino-2-(thian-3-yl)propan-2-ol and its derivatives has been explored in various contexts. A 2024 study in ACS Chemical Biology revealed its potential as a modulator of G-protein-coupled receptors (GPCRs), particularly those implicated in metabolic disorders. The compound's ability to interact with these receptors suggests its promise as a lead compound for developing new therapeutics for diabetes and obesity.

Furthermore, computational studies have provided insights into the molecular interactions of 1-amino-2-(thian-3-yl)propan-2-ol with biological targets. Molecular docking and dynamics simulations, as reported in a 2023 article in the Journal of Chemical Information and Modeling, have elucidated its binding modes and affinity for specific protein pockets, guiding the design of more potent analogs.

In conclusion, 1-amino-2-(thian-3-yl)propan-2-ol (CAS: 1511159-76-4) represents a promising scaffold in medicinal chemistry, with recent research underscoring its potential in drug discovery. Continued exploration of its synthetic routes, biological activities, and therapeutic applications is expected to yield further breakthroughs in the coming years.

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